
Clopamide-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clopamide-d6 is the labelled analogue of Clopamide . Clopamide is a piperidine diuretic . It is categorized as a thiazide-like diuretic and works similarly to thiazide diuretics . It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter .
Molecular Structure Analysis
The molecular structure of Clopamide involves a crystal structure of clopamide anhydrate and hemihydrate and a structural landscape of different polymorphs and solvatomorphs of its copper (II) complexes . All Cu (II) complexes have a square-planar coordination geometry, in which copper (II) centres are surrounded by piperidine-N and carbonyl-O donor atoms in a five-membered chelate ring .Chemical Reactions Analysis
The photodegradation of Clopamide was investigated using N,N-dimethylaniline (DMA) as an electron donor and 1,4-dicyanonaphthalene (DCN) as an electron acceptor in an immersion-well-type photochemical reactor . Photodegradation of the drug Clopamide resulted in two significant products via photoinduced electron transfer .科学研究应用
Crystallography and Polymorphism Studies
Clopamide-d6 can be utilized in crystallography to study the formation of various solvatomorphs and polymorphs. Researchers have investigated the crystal structures of clopamide and its copper (II) complexes, revealing insights into molecular arrangements and the effects of water on crystal perfection . This application is crucial for understanding the structure-directing effects that control molecular self-assembly, which is fundamental in the development of active pharmaceutical ingredients (APIs).
Photodegradation Research
The photodegradation of clopamide has been studied, resulting in significant products via photoinduced electron transfer . Clopamide-d6 can serve as a stable isotopic label in these studies to track the degradation pathways and identify the photoproducts formed. This research is essential for understanding the stability of the drug under light exposure and preventing drug-induced photosensitivity.
Pharmacokinetics
Clopamide-d6 can be used in pharmacokinetic studies to understand the drug’s behavior within the body. A validated liquid chromatography-tandem mass spectrometry method has been developed for the simultaneous determination of clopamide and other compounds in human plasma . This application is vital for determining the dosage and frequency of administration for therapeutic effectiveness.
Molecular Docking and Drug Design
In silico molecular docking studies of clopamide have been conducted to explore its antioxidant potentials and interactions with biological targets like tyrosinase . Clopamide-d6 can be used as a reference compound in these studies to aid in the design of new drugs with improved efficacy and reduced side effects.
Photochemical Reactivity Analysis
Clopamide’s photochemical reactivity has been explored using electron donors and acceptors in photochemical reactors . Clopamide-d6 can be instrumental in these analyses to provide a deeper understanding of the drug’s electronic excited states and its implications for medicinal chemistry.
Photosensitivity and Phototoxicity Investigations
Research into the photosensitizing and phototoxic properties of clopamide is critical for ensuring patient safety . Clopamide-d6 can be used in these investigations to study the effects of light on the drug and its potential to cause adverse reactions when exposed to natural or artificial light.
Structural Analysis of Drug Complexes
The structural analysis of clopamide’s copper (II) complexes provides valuable information on the coordination geometry and secondary interactions . Clopamide-d6 can be used in these studies to compare the structural differences and enhance the understanding of complex formation.
Thermal Behavior and Stability Testing
The thermal behavior and stability of clopamide crystals have been examined using IR and thermoanalytical methods . Clopamide-d6 can be applied in these tests to assess the drug’s stability under various temperature conditions, which is essential for proper storage and handling.
作用机制
Target of Action
Clopamide-d6, like its parent compound Clopamide, is primarily a diuretic agent with antihypertensive activity . It acts on the kidneys, specifically at the distal convoluted tubule (DCT) of the nephron . The primary target of Clopamide-d6 is the sodium-chloride symporter located in the DCT .
Mode of Action
Clopamide-d6 inhibits the sodium-chloride symporter in the DCT . It selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side . This interaction interferes with the reabsorption of sodium chloride, leading to an equiosmolar excretion of water along with sodium chloride .
Pharmacokinetics
Clopamide is an orally administered drug
Result of Action
The primary result of Clopamide-d6 action is increased diuresis, or urine production. By inhibiting the sodium-chloride symporter, it increases the excretion of sodium, chloride, and water. This action reduces fluid volume in the body, which can help lower blood pressure and reduce edema .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clopamide-d6 involves the deuteration of Clopamide, which is a diuretic drug. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which are heavier isotopes of hydrogen. This is done to create a deuterated version of the drug for use in research and development.", "Starting Materials": [ "Clopamide", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Clopamide in D2O and add NaOH to create a basic solution.", "Step 2: Bubble D2 gas through the solution to replace the hydrogen atoms with deuterium atoms.", "Step 3: Filter the solution to remove any solid impurities.", "Step 4: Evaporate the solution to obtain Clopamide-d6 as a solid product." ] } | |
CAS 编号 |
1346602-07-0 |
分子式 |
C₁₄H₁₄D₆ClN₃O₃S |
分子量 |
351.88 |
同义词 |
rel-3-(Aminosulfonyl)-4-chloro-N-[(2R,6S)-2,6-(dimethyl-d6)-1-piperidinyl]benzamide; 4-Chloro-N-[(cis-2,6-(dimethyl-d6)piperidino]-3-sulfamoylbenzamide; Adurix-d6; Aquex-d6; Brinaldix-d6; Chlosudimeprimyl-d6; Clopamide-d6; Clopamidum-d6; DT 327-d6; N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




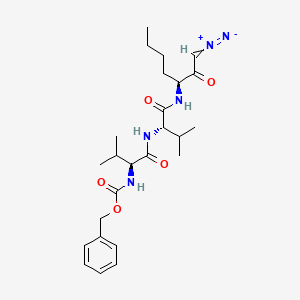
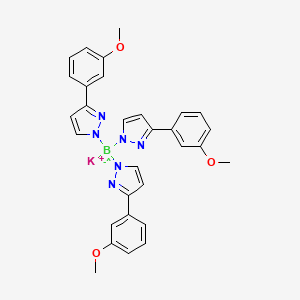
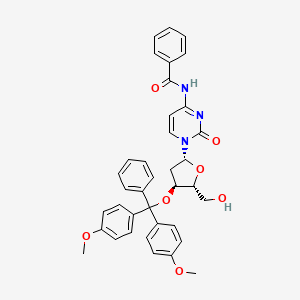
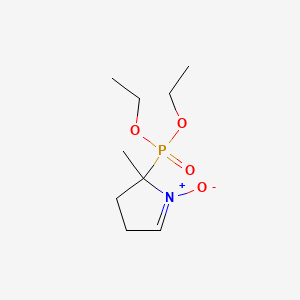
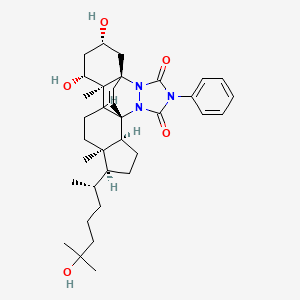

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)
